molecular formula C26H25N5O3S B15081345 N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B15081345
M. Wt: 487.6 g/mol
InChI Key: OGGMRNUJIWHJAK-WPWMEQJKSA-N
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Description

N'-[(E)-(4-Ethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a triazole-based acetohydrazide derivative characterized by a 4-ethoxyphenyl hydrazone moiety, a 4-methoxyphenyl-substituted triazole core, and a phenyl group at the 4-position of the triazole ring. The presence of sulfanyl and hydrazide functional groups enhances its capacity for hydrogen bonding and metal coordination, which may influence its biological interactions .

Properties

Molecular Formula

C26H25N5O3S

Molecular Weight

487.6 g/mol

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H25N5O3S/c1-3-34-23-13-9-19(10-14-23)17-27-28-24(32)18-35-26-30-29-25(20-11-15-22(33-2)16-12-20)31(26)21-7-5-4-6-8-21/h4-17H,3,18H2,1-2H3,(H,28,32)/b27-17+

InChI Key

OGGMRNUJIWHJAK-WPWMEQJKSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)OC

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-ethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process. One common method includes the condensation of 4-ethoxybenzaldehyde with 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-ethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy and methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in the formation of various substituted hydrazides.

Scientific Research Applications

N’-[(E)-(4-ethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-ethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s triazolyl group is believed to play a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Acetohydrazide Derivatives

Compound Name / Identifier Key Substituents Molecular Weight (g/mol) LogP (Predicted) Notable Biological Activities References
Target Compound 4-Ethoxyphenyl (hydrazone), 4-methoxyphenyl (triazole), phenyl (triazole) ~480 (estimated) ~3.5 Pending detailed studies
N′-{(E)-[4-(Diethylamino)phenyl]methylene}-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide 4-Diethylaminophenyl (hydrazone), 4-methylphenyl (triazole) ~525 ~4.1 Enhanced solubility due to diethylamino group; potential CNS activity
2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N′-[(E)-(2-methylphenyl)methylene]acetohydrazide 2-Methylphenyl (hydrazone), ethyl (triazole) ~380 ~3.0 Reduced steric hindrance; higher membrane permeability
ZE-4b (N-[{(2-phenyl)methylidene]-2-(4-ethyl-5-(pyridine-2-yl)-4H-1,2,4-triazole-3-yl)sulfanyl}acetohydrazide) Pyridine-2-yl (triazole), ethyl (triazole) ~420 ~2.8 Improved metal chelation; antimicrobial activity
7h (N-(2-Ethyl-6-methylphenyl)-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide) Sulfonyl-piperidinyl (triazole), methoxyphenyl (sulfonyl) ~606 ~4.5 Antioxidant (IC50: 18 µM); BSA binding affinity
N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide Quinazolinone (core), thioxothiazolidinone ~440 ~3.2 Dual hydrogen-bonding sites; antitumor potential

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-ethoxyphenyl group (electron-donating) may enhance π-π stacking compared to derivatives with electron-withdrawing groups (e.g., nitro in ). However, diethylamino substituents () offer stronger electron donation, improving solubility .

Physicochemical Properties

  • Solubility: The target compound’s ethoxy and methoxy groups balance hydrophilicity and lipophilicity (LogP ~3.5), intermediate between the more lipophilic diethylamino derivative (LogP ~4.1) and the hydrophilic pyridine-containing ZE-4b (LogP ~2.8) .
  • Thermal Stability: Methyl and ethyl substituents (e.g., ) reduce melting points compared to bulkier groups like sulfonyl-piperidinyl (7h, m.p. 110°C) .

Methodological Considerations in Similarity Assessment

As highlighted in , compound similarity depends on descriptor choice:

  • Topological Descriptors: Favor structural analogs with matching triazole cores.
  • Electronic Descriptors: Prioritize compounds with similar substituent electronic profiles (e.g., ethoxy vs. methoxy).
  • 3D Shape-Based Methods: May group the target compound with bulkier derivatives like 7h despite differing substituents .

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